molecular formula C24H40O5 B1238066 3alpha,12alpha,16alpha-Trihydroxy-5beta-cholan-24-oic Acid

3alpha,12alpha,16alpha-Trihydroxy-5beta-cholan-24-oic Acid

Cat. No.: B1238066
M. Wt: 408.6 g/mol
InChI Key: ZUZXRORWWYAGIY-PGHAKIONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3alpha,12alpha,16alpha-Trihydroxy-5beta-cholan-24-oic Acid is a bile acid.

Scientific Research Applications

Blood-Brain Barrier Permeation Enhancement

3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate, a related bile acid, has been shown to enhance the permeability of the blood-brain barrier (BBB). This property was demonstrated through its effect on increasing quinine uptake into the central nervous system, enhancing the analgesic action of morphine, and prolonging sleeping time induced by pentobarbital in rats. These findings suggest potential applications in facilitating the delivery of therapeutic agents across the BBB (Mikov et al., 2004).

Bile Acid Metabolism and Cholestasis

Studies on the metabolism of bile acids similar to 3alpha,12alpha,16alpha-trihydroxy-5beta-cholan-24-oic acid have provided insights into their role in liver function and disease. For instance, the metabolism of 3alpha, 7alpha, 12alpha-trihydroxy-5beta-cholestan-26-oic acid in normal subjects and those with cholestasis due to intrahepatic bile duct anomalies has been extensively studied. These studies have highlighted the importance of bile acid metabolism in maintaining liver health and the potential implications of metabolic defects in conditions like cholestasis (Hanson et al., 1975).

Hypocholesterolemic Effects

Bile acid sulfonate analogs, structurally related to this compound, have been explored for their potential hypocholesterolemic effects. In studies involving hamsters, these analogs have been shown to decrease serum and liver cholesterol levels, indicating a potential application in managing hypercholesterolemia (Kim et al., 2001).

Properties

Molecular Formula

C24H40O5

Molecular Weight

408.6 g/mol

IUPAC Name

(4R)-4-[(3R,5R,8R,9S,10S,12S,13S,14S,16R,17R)-3,12,16-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)22-19(26)11-18-16-6-5-14-10-15(25)8-9-23(14,2)17(16)12-20(27)24(18,22)3/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1

InChI Key

ZUZXRORWWYAGIY-PGHAKIONSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1[C@@H](C[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)O

SMILES

CC(CCC(=O)O)C1C(CC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C)O

Canonical SMILES

CC(CCC(=O)O)C1C(CC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C)O

Synonyms

16-epi-pythocholic acid
3,12,16-trihydroxycholan-24-oic acid
3alpha,12alpha,16alpha-trihydroxy-5beta-cholan-24-oic acid
3alpha,12alpha,16beta-trihydroxy-5beta-cholan-24-oic acid
pythocholic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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